molecular formula C17H24N2O3 B3835745 2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide

Cat. No. B3835745
M. Wt: 304.4 g/mol
InChI Key: SCPYPZQQSCTESW-YIONKMFJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide, also known as AHN-1055, is a compound that has been extensively studied for its potential use in the treatment of various neurological disorders.

Scientific Research Applications

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide has been studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease, Alzheimer's disease, and schizophrenia. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

Mechanism of Action

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide is a selective inhibitor of monoamine oxidase B (MAO-B) and has been shown to increase the levels of dopamine, norepinephrine, and serotonin in the brain. This increase in neurotransmitter levels is thought to be responsible for its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects
2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. It has also been shown to decrease levels of oxidative stress markers, which can damage neurons and lead to neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide has several advantages for use in lab experiments. It has been shown to be well-tolerated and to have a low toxicity profile. It is also relatively easy to synthesize, making it readily available for research purposes. However, there are also some limitations to its use in lab experiments. It has a relatively short half-life, which can make it difficult to administer and study in animal models. Additionally, its effects can be variable depending on the dose and the timing of administration.

Future Directions

There are several future directions for research on 2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide. One area of interest is its potential use in the treatment of depression, as it has been shown to have antidepressant-like effects in animal models. Another area of interest is its potential use in combination with other drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its dosing and administration for clinical use.

properties

IUPAC Name

2-[(1R,5S)-3-hydroxy-8-azabicyclo[3.2.1]octan-8-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-22-16-5-3-2-4-12(16)10-18-17(21)11-19-13-6-7-14(19)9-15(20)8-13/h2-5,13-15,20H,6-11H2,1H3,(H,18,21)/t13-,14+,15?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCPYPZQQSCTESW-YIONKMFJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1CNC(=O)CN2[C@@H]3CC[C@H]2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide
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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide
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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide
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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide
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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide
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2-[(3-endo)-3-hydroxy-8-azabicyclo[3.2.1]oct-8-yl]-N-(2-methoxybenzyl)acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.